Isoretuline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

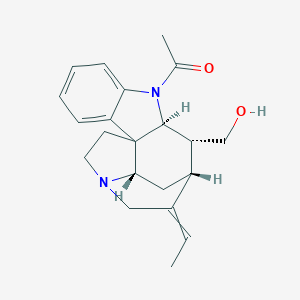

Isoretuline is a monoterpenoid indole alkaloid primarily isolated from Strychnos henningsii (Loganiaceae), a plant species used in traditional African medicine . Its chemical structure is defined as $ \text{C}{21}\text{H}{26}\text{N}{2}\text{O}{2} $, featuring a complex tetracyclic framework with an acetylated tertiary nitrogen . Pharmacological studies highlight its analgesic and antispasmodic properties, demonstrated via inhibition of phenylquinone-induced writhing in mice and modulation of guinea-pig ileum contractions . This compound’s structural analogs, such as O-acetylthis compound and Na-desacetylthis compound, are derived from related Strychnos species, offering insights into structure-activity relationships (SAR) .

科学研究应用

Pharmacological Properties

Isoretuline exhibits several pharmacological effects, including:

- Antinociceptive Effects : Studies have shown that this compound can reduce pain responses in animal models. Its efficacy was demonstrated in experiments where it inhibited carrageenan-induced paw edema, suggesting a significant analgesic effect at doses starting from 32 mg/kg .

- Antispasmodic Activity : The compound has been noted for its ability to relieve spasms. It was found to antagonize histamine-induced contractions in smooth muscle tissues, indicating its potential use in treating conditions characterized by muscle spasms .

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation. Its anti-inflammatory action is linked to the inhibition of prostaglandins and leukotrienes, which are mediators of inflammation .

Case Studies and Research Findings

- Analgesic Efficacy : In a study examining the analgesic properties of this compound, researchers administered varying doses to assess its effectiveness against carrageenan-induced paw edema. Results indicated significant inhibition of edema at higher doses (32 mg/kg), while lower doses showed minimal effects .

- Antispasmodic Action : Another study focused on the antispasmodic effects of this compound on isolated smooth muscle. The findings revealed that this compound significantly reduced contractions induced by histamine and bradykinin, demonstrating its potential therapeutic applications in gastrointestinal disorders .

Comparative Analysis of this compound and Related Compounds

| Property | This compound | Retulin | Other Alkaloids |

|---|---|---|---|

| Antinociceptive | Effective (32 mg/kg) | Moderate (45 mg/kg) | Varies |

| Antispasmodic | Strong | Moderate | Varies |

| Anti-inflammatory | Significant | Limited | Varies |

Future Directions in Research

The exploration of this compound's therapeutic applications remains a promising field. Future research could focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further investigations into the molecular mechanisms underlying its pharmacological effects.

- Formulation Development : Developing formulations that enhance the bioavailability and efficacy of this compound.

化学反应分析

Oxidation and Radical-Mediated Reactions

Silica particles induce oxidation in thiol-containing biomolecules, a process relevant to isoretuline derivatives with sulfur moieties:

-

Reaction : Thiol (-SH) → Disulfide (-S-S-).

-

Conditions : Aqueous silica suspensions, room temperature, dark incubation.

-

Mechanism : Surface-bound silyloxy radicals abstract hydrogen atoms, enabling disulfide formation .

Key Data

| Parameter | Value |

|---|---|

| Oxidation Efficiency | Up to 95% conversion |

| Timeframe | 24 hours (complete) |

Electrochemical Reduction

Isoindolinones undergo controllable reduction using carbon electrodes:

-

Substrates : Cyclic imides.

-

Conditions : Undivided cell, 1 bar H₂, room temperature.

-

Products : Hydroxylactams or lactams (e.g., reduced this compound forms) .

Optimized Parameters

Biochemical Reactivity in Living Systems

This compound analogs participate in pH-sensitive conjugate reactions, as observed in cellular environments:

| Conjugate Type | Trigger | Released Molecules |

|---|---|---|

| Imine | Acidic pH | Amine + Aldehyde/Ketone |

| Thioacetal | Glutathione | Thiol + Aldehyde/Ketone |

These reactions enable dynamic bond formation/cleavage, critical for prodrug activation or targeted delivery .

Catalytic Reductive Coupling

Platinum nanowires catalyze reductive C-N coupling for isoindolinone synthesis:

-

Catalyst : Ultrathin Pt nanowires.

-

Conditions : 1 bar H₂, mild temperature.

Performance Metrics

Photocatalytic Alkene Insertion

Visible-light-mediated denitrogenative reactions construct isoindolinone frameworks:

常见问题

Basic Research Questions

Q. What are the standardized protocols for isolating and characterizing Isoretuline from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic techniques (HPLC, TLC) with UV-Vis or MS detection. Validate purity via NMR (¹H/¹³C) and compare spectral data with existing databases (e.g., PubChem, SciFinder). Ensure reproducibility by documenting solvent ratios, column parameters, and detection thresholds .

Q. How can researchers establish baseline bioactivity profiles for this compound using in vitro assays?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with controlled variables (pH, temperature, cell passage number). Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and triplicate runs. Normalize data to account for batch variability in compound solubility and solvent effects (DMSO/ethanol) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : LC-MS/MS offers high specificity and sensitivity. Optimize ionization parameters (ESI+/ESI−) and use internal standards (e.g., isotopically labeled analogs) to correct for matrix interference. Validate methods via spike-recovery experiments (70–120% acceptable range) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological mechanisms (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer : Conduct dose-response studies across physiologically relevant concentrations. Use redox-sensitive probes (DCFH-DA for ROS) and orthogonal assays (SOD activity, glutathione levels). Contextualize results with kinetic modeling to differentiate transient vs. sustained oxidative effects .

Q. What experimental designs minimize confounding variables in in vivo studies of this compound’s neuroprotective effects?

- Methodological Answer : Employ blinded, randomized controlled trials (RCTs) in animal models, with stratification by age/weight. Monitor pharmacokinetics (plasma half-life, BBB permeability) via LC-MS. Use sham-operated controls and post-hoc histopathology to validate target engagement .

Q. How can computational approaches enhance understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, NF-κB). Validate predictions with mutagenesis studies and free-energy calculations (MM-PBSA). Cross-reference with QSAR models trained on analogous flavonoids .

Q. What strategies address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and crystallinity. Use PAT (Process Analytical Technology) tools (FTIR, Raman spectroscopy) for real-time monitoring. Certify batches via collaborative inter-laboratory validation .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze non-linear dose-response curves observed in this compound’s bioactivity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curves using GraphPad Prism). Calculate EC₅₀/IC₅₀ with 95% confidence intervals. Use AIC (Akaike’s Information Criterion) to compare model fits and assess heteroscedasticity via residual plots .

Q. What bioinformatics pipelines are suitable for integrating omics data (transcriptomics/metabolomics) in this compound research?

- Methodological Answer : Use pathway enrichment tools (DAVID, MetaboAnalyst) with FDR correction. Cross-validate findings via network pharmacology (Cytoscape) and gene-set enrichment analysis (GSEA). Ensure raw data compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound’s potential therapeutic applications?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Disclose conflicts of interest and register protocols in public repositories (e.g., OSF). Share raw data and code openly, using platforms like Zenodo or GitHub .

相似化合物的比较

Comparative Analysis with Structurally Similar Alkaloids

Isoretuline vs. O-Acetylthis compound

- Structural Differences : O-Acetylthis compound ($ \text{C}{23}\text{H}{28}\text{N}{2}\text{O}{3} $) contains an additional acetyl group at the C-18 position compared to this compound .

- Pharmacological Activities: Both compounds were tested in the phenylquinone writhing assay, but only this compound exhibited significant antinociceptive effects, suggesting acetylation may reduce bioactivity or alter metabolic stability .

- Sources : Both are isolated from S. henningsii .

This compound vs. Na-Desacetylthis compound

- Structural Differences : Na-Desacetylthis compound ($ \text{C}{19}\text{H}{24}\text{N}_{2}\text{O} $) lacks the acetyl group present in this compound, resulting in a simpler backbone .

- Pharmacological Activities: While this compound shows antispasmodic activity, Na-desacetylthis compound’s bioactivity remains uncharacterized, though its presence in multiple Strychnos species (e.g., S. variabilis, S. floribunda) suggests ecological or biosynthetic significance .

This compound vs. 18-Hydroxythis compound

- Structural Differences : 18-Hydroxythis compound features a hydroxyl group at C-18 instead of the acetyl group in this compound .

- Pharmacological Activities: No direct activity data exist for 18-Hydroxythis compound, but hydroxylation often enhances solubility and target binding in alkaloids, warranting further study .

Functional Comparison with Other Strychnos Alkaloids

This compound vs. Brucine

- Structural Differences : Brucine ($ \text{C}{23}\text{H}{26}\text{N}{2}\text{O}{4} $) shares a strychnane core with this compound but includes methoxy substitutions at C-10 and C-11 .

- Pharmacological Activities: Analgesic Effects: Brucine’s antinociceptive activity is dose-dependent but overshadowed by neurotoxic risks, whereas this compound has a safer profile . Antispasmodic Activity: this compound inhibits histamine-induced ileum contractions, while brucine primarily acts as a glycine receptor antagonist .

This compound vs. Retuline

- Structural Differences: Retuline is a non-acetylated analog of this compound .

- Pharmacological Activities : Retuline’s bioactivity is undocumented in the provided studies, emphasizing this compound’s unique acetyl-dependent mechanism .

属性

CAS 编号 |

10388-62-2 |

|---|---|

分子式 |

C21H26N2O2 |

分子量 |

338.4 g/mol |

IUPAC 名称 |

1-[(9S,10R,11R,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone |

InChI |

InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/t15-,16+,19-,20-,21?/m0/s1 |

InChI 键 |

IJTKEUDLEABZCZ-CLRGLAINSA-N |

SMILES |

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |

手性 SMILES |

CC=C1CN2CCC34[C@@H]2C[C@@H]1[C@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO |

规范 SMILES |

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |

同义词 |

16-epiretuline isoretuline |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。